molecular formula C12H16ClNO2 B6276222 methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride CAS No. 158679-16-4

methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride

Cat. No. B6276222
CAS RN: 158679-16-4
M. Wt: 241.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride, also known as MTHPC, is a synthetic compound that has been used in a variety of scientific research applications. It is a chiral compound that has two enantiomers, each of which has its own unique properties. MTHPC is a lipophilic compound that is soluble in organic solvents and has a low melting point. It has been used in a variety of research applications, including as a potential drug candidate, as a probe for imaging and as a therapeutic agent.

Scientific Research Applications

Methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has been used in a variety of scientific research applications. It has been used as a probe for imaging, such as in positron emission tomography (PET) and single-photon emission computed tomography (SPECT). It has also been used as a potential drug candidate, as it has been shown to have anti-inflammatory and analgesic properties. Additionally, methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has been studied for its potential therapeutic effects in a variety of conditions, including cancer, Alzheimer’s disease and Parkinson’s disease.

Mechanism of Action

Methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has been shown to interact with a variety of receptors in the body, including opioid receptors, serotonin receptors and GABA receptors. It has been shown to act as an agonist at the μ-opioid receptor, which is involved in pain perception and reward pathways. Additionally, it has been shown to act as an agonist at the serotonin 5-HT2A receptor, which is involved in the regulation of mood and anxiety. Finally, methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has been shown to act as an agonist at the GABA-A receptor, which is involved in the regulation of anxiety and other neurological functions.
Biochemical and Physiological Effects
methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has been studied for its biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, as well as to modulate the activity of the immune system. Additionally, methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has been shown to have neuroprotective effects, as well as to modulate the activity of the cardiovascular system. Finally, it has been shown to have anti-cancer effects, as well as to modulate the activity of the endocrine system.

Advantages and Limitations for Lab Experiments

Methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has several advantages for use in laboratory experiments. It is a lipophilic compound, which makes it soluble in organic solvents and allows it to be easily incorporated into a variety of laboratory experiments. Additionally, methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has a low melting point, which makes it easy to handle and store. Finally, methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has a wide range of potential applications, which makes it a versatile compound for use in a variety of scientific research applications.
However, methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride also has several limitations for use in laboratory experiments. It is a chiral compound, which means that its two enantiomers must be separated before use. Additionally, methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride is not approved for use in humans, so its use in laboratory experiments must be carefully monitored and controlled.

Future Directions

Methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride has a wide range of potential future directions for scientific research. It could be further studied for its potential therapeutic effects in a variety of conditions, including cancer, Alzheimer’s disease and Parkinson’s disease. Additionally, it could be studied for its potential use as a drug candidate and its effects on the immune system and cardiovascular system. Finally, it could be studied for its potential effects on the endocrine system and its potential effects on neurological functions.

Synthesis Methods

Methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride can be synthesized from a variety of starting materials, including 1,2,3,4-tetrahydroisoquinoline and acetic acid. The two starting materials are reacted in the presence of a base, such as sodium or potassium hydroxide, to form methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate. This compound is then reacted with hydrochloric acid to form methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride involves the reaction of 1,2,3,4-tetrahydroisoquinoline with ethyl chloroacetate followed by hydrolysis and subsequent reaction with hydrochloric acid to form the final product.", "Starting Materials": [ "1,2,3,4-tetrahydroisoquinoline", "ethyl chloroacetate", "sodium hydroxide", "hydrochloric acid", "methanol" ], "Reaction": [ "1. Dissolve 1,2,3,4-tetrahydroisoquinoline in methanol and add ethyl chloroacetate. Heat the mixture to reflux for 24 hours.", "2. Cool the mixture and add sodium hydroxide to adjust the pH to 10-11. Extract the mixture with ethyl acetate and wash the organic layer with water.", "3. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "4. Dissolve the crude product in hydrochloric acid and heat the mixture to reflux for 2 hours.", "5. Cool the mixture and filter the precipitated product. Wash the product with cold water and dry it under vacuum to obtain the final product, methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride." ] }

CAS RN

158679-16-4

Product Name

methyl 2-[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]acetate hydrochloride

Molecular Formula

C12H16ClNO2

Molecular Weight

241.7

Purity

95

Origin of Product

United States

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